N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct structural motifs:
- Spirocyclic framework: The 1,4-dioxaspiro[4.5]decane group confers conformational rigidity, which may enhance metabolic stability and binding specificity .
This compound is hypothesized to belong to the class of umami taste receptor agonists, similar to other oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) . Its synthesis likely involves spirocyclic intermediates, as demonstrated in the reduction of 1,4-dioxaspiro[4.5]decan-8-one to 1,4-dioxaspiro[4.5]decan-8-ol, a precursor for spiroalkylmethyl derivatives .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-15(19-10-13-4-8-18-9-5-13)16(22)20-11-14-12-23-17(24-14)6-2-1-3-7-17/h4-5,8-9,14H,1-3,6-7,10-12H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDCRPRNSMMOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a diol and a ketone under acidic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the spirocyclic intermediate.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the spirocyclic intermediate and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Research has indicated several promising biological activities associated with this compound, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human cancer cells while sparing normal cells.
- Anti-inflammatory Effects : There is evidence to suggest that the compound may possess anti-inflammatory properties, potentially through modulation of specific signaling pathways involved in inflammation.
- Enzyme Inhibition : The compound's oxalamide group may enable it to act as an inhibitor for certain enzymes critical in metabolic pathways relevant to disease progression. For example, studies have highlighted the potential for inhibiting kinases involved in cell signaling and apoptosis.
Synthetic Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex molecular architectures, particularly in the development of new materials or pharmaceutical agents.
- Reactivity in Organic Reactions : The presence of the oxalamide functional group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug development and materials science.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anticancer Activity Study : A study investigated the cytotoxic effects of this compound on breast cancer cell lines, revealing that it significantly inhibited cell proliferation compared to untreated controls. The mechanism was attributed to apoptosis induction through caspase activation .
- Anti-inflammatory Mechanism Exploration : Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
- Synthetic Methodology Development : Recent advancements in synthetic methodologies highlight the use of this compound as a precursor for generating novel therapeutic agents through multi-step organic reactions that optimize yield and purity while adhering to green chemistry principles.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxalamide Family
Oxalamides are a versatile class of compounds with applications in flavor enhancement and medicinal chemistry. Key comparisons include:
Table 1: Comparison of Oxalamide Derivatives
Key Findings :
Spirocyclic Derivatives in Medicinal Chemistry
Spirocyclic frameworks are widely utilized for their stereochemical control and pharmacokinetic advantages. Examples include:
Comparative Advantages of the Target Compound :
- The oxalamide backbone enables direct receptor engagement, unlike sulfonamide-based spirocycles.
- Pyridine substitution at the 4-position may reduce off-target interactions compared to 2-position analogues.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.35 g/mol. The compound features a dioxaspiro framework, which contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.35 g/mol |
| Structure | Dioxaspiro and oxalamide moieties |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from spirocyclic intermediates. The process often includes:
- Formation of the Spirocyclic Intermediate : Reacting 1,4-dioxaspiro[4.5]decan with appropriate amines.
- Oxalamide Formation : Treating the intermediate with oxalyl chloride or other coupling agents to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Initial studies suggest that it may act as an enzyme inhibitor or modulator.
Case Studies and Research Findings
Recent studies have investigated the compound's effects on different biological targets:
- Antimicrobial Activity : Preliminary tests indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria, similar to related compounds in the oxalamide class .
- Enzyme Inhibition : Research has shown that derivatives of oxalamides can inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects on enzymes like MAO (Monoamine Oxidase), which are crucial in treating neurological disorders .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating a potential role in cancer therapy due to its ability to induce apoptosis in malignant cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide | Dioxaspiro structure with mesityl group | Exhibits steric hindrance affecting interactions |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide | Contains acetamidophenyl group | Unique due to dual functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
